N,N-diethyl-8-methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide
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Overview
Description
N,N-diethyl-8-methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, oxo, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-8-methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide typically involves multi-step organic reactions. The initial steps often include the formation of the dibenzo[b,f][1,4]oxazepine core, followed by the introduction of the nitro, oxo, and sulfonamide groups through various chemical reactions. Common reagents used in these steps include nitrating agents, oxidizing agents, and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-8-methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,N-diethyl-8-methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-8-methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-methylbenzamide: Known for its use as an insect repellent.
N,N-diethyl-3-nitrobenzamide: Similar structure but lacks the oxazepine core.
N,N-diethyl-3-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide: Similar structure but lacks the nitro group.
Uniqueness
N,N-diethyl-8-methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H19N3O6S |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
N,N-diethyl-3-methyl-9-nitro-6-oxo-5H-benzo[b][1,4]benzoxazepine-2-sulfonamide |
InChI |
InChI=1S/C18H19N3O6S/c1-4-20(5-2)28(25,26)17-10-16-14(8-11(17)3)19-18(22)13-7-6-12(21(23)24)9-15(13)27-16/h6-10H,4-5H2,1-3H3,(H,19,22) |
InChI Key |
QVJWTNUPAGJRJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1C)NC(=O)C3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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